molecular formula C6H4ClFN4 B2422141 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1208336-28-0

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2422141
CAS RN: 1208336-28-0
M. Wt: 186.57
InChI Key: FBVMXFQCPRQOTE-UHFFFAOYSA-N
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Description

“7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds . It belongs to the class of triazolo[1,5-a]pyrimidines .


Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidines, including this compound, is related to the Biginelli-like reaction. This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H4ClFN4 . Its molecular weight is 186.574 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines, including variants like 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, has been established through various methods. These include condensation reactions and transformations of different precursors, highlighting the compound's versatility in chemical synthesis (Stanovnik et al., 1987).

  • Chemical Stability and Transformations : The chemical stability and susceptibility to transformations, such as ring isomerization and rearrangement under different conditions, are notable characteristics of this compound. These properties make it a valuable intermediate in diverse chemical syntheses (Tang et al., 2014).

Applications in Drug Discovery and Medicinal Chemistry

  • Antitumor Properties : Compounds related to this compound have shown potential in cancer research. Specifically, derivatives of this compound class have exhibited mechanisms of action unique to tubulin inhibition, a key target in cancer therapy (Zhang et al., 2007).

  • Antibacterial Activity : Variants of 1,2,4-triazolo[1,5-a]pyrimidine have demonstrated efficacy against bacterial strains like Mycobacterium tuberculosis, showcasing their potential in addressing antibiotic resistance and developing new antimicrobial agents (Abdel-Rahman et al., 2009).

  • Diverse Biological Activities : The structural versatility of these compounds enables a wide range of biological activities, making them useful in the development of various therapeutic agents, including those targeting influenza virus RNA polymerase and other viral components (Massari et al., 2017).

Future Directions

Triazole compounds, including “7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine”, have shown a wide range of biological activities, making them of interest in the development of new medicines . Future research could focus on exploring these potentials further.

properties

IUPAC Name

7-chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN4/c1-3-4(8)5(7)12-6(11-3)9-2-10-12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMXFQCPRQOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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